5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrrole and thiophene ring fused to a pyrazolo[1,5-a]pyrimidine core, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the pyrrole and thiophene rings: This step involves the functionalization of the pyrazolo[1,5-a]pyrimidine core with pyrrole and thiophene moieties through cross-coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Final modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrrole ring to a pyrrolidine ring using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups like halides or amines using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include ketones, reduced derivatives, and substituted analogs.
Scientific Research Applications
5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and cancer progression.
Biological Studies: It is used in studies investigating the mechanisms of apoptosis and cell cycle arrest in cancer cells.
Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme inhibition mechanisms.
Industrial Applications: It can be used as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as CDKs. The compound binds to the ATP-binding site of CDKs, inhibiting their kinase activity and leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of CDKs disrupts the phosphorylation of key substrates involved in cell cycle progression, ultimately leading to the suppression of tumor growth.
Comparison with Similar Compounds
Similar compounds to 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with similar biological activities.
Pyrazolo[1,5-a]pyrimidine-based fluorophores: Used in optical applications due to their tunable photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-2-(3-pyrrol-1-ylthiophen-2-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-8-14(20)19-13(16-10)9-11(17-19)15-12(4-7-21-15)18-5-2-3-6-18/h2-9,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKMNJKPKCTMMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=C(C=CS3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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